molecular formula C19H22O6 B2683668 ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate CAS No. 859134-07-9

ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate

Cat. No.: B2683668
CAS No.: 859134-07-9
M. Wt: 346.379
InChI Key: TZFRPWIAFCSADL-UHFFFAOYSA-N
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Description

Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate is a complex organic compound belonging to the class of pyranochromenes This compound is characterized by its unique structure, which includes a pyrano[2,3-f]chromene core, a methoxy group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The initial step involves the cyclization of appropriate starting materials to form the chromene core. This can be achieved through a Claisen rearrangement or other cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Pyrano Ring: The pyrano ring is formed through intramolecular cyclization, which can be facilitated by heating in solvents like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethyl acetate moieties, using reagents like sodium methoxide or ethylamine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or ethylamine in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

Chemical Properties and Structure

Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate has the molecular formula C19H22O6C_{19}H_{22}O_{6} and a molecular weight of 346.37 g/mol. Its structure features a pyranochromene backbone which is known for various biological activities.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit strong antioxidant activities. This compound may also possess these properties. A study highlighted that derivatives of chromenes demonstrate significant radical scavenging activity due to their ability to donate hydrogen atoms to free radicals .

Anti-inflammatory Effects

Case studies have shown that compounds derived from pyranochromenes can reduce inflammation markers in vitro. For instance, one study demonstrated that specific derivatives inhibited the production of pro-inflammatory cytokines in macrophages . This suggests potential therapeutic uses for ethyl (5-methoxy-8,8-dimethyl...) in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of similar compounds have indicated their potential in treating neurodegenerative diseases. Ethyl (5-methoxy...) could potentially inhibit neuronal apoptosis and promote cell survival pathways .

Natural Pesticides

The unique structure of ethyl (5-methoxy...) may contribute to its efficacy as a natural pesticide. Research has shown that chromene derivatives can exhibit insecticidal properties against various agricultural pests. A study indicated that these compounds disrupt the nervous system of insects, leading to mortality .

Plant Growth Regulators

Ethyl (5-methoxy...) may also serve as a plant growth regulator. Compounds with similar functionalities have been reported to enhance growth parameters such as root length and biomass in several plant species .

Polymer Chemistry

In materials science, the compound's unique chemical structure allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability .

Nanotechnology

The potential use of ethyl (5-methoxy...) in nanotechnology is being explored for the development of nanocarriers for drug delivery systems. The compound's ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate involves its interaction with various molecular targets. These include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It can bind to cellular receptors, influencing signal transduction pathways and cellular responses.

    Antioxidant Activity: The methoxy group contributes to its ability to scavenge free radicals, reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate can be compared with other pyranochromene derivatives:

    Ethyl (5-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and pharmacokinetics.

    Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)propanoate:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.

Biological Activity

Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate is a complex organic compound that belongs to the class of 2H-chromenes. This compound has garnered attention in recent years due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized by its IUPAC name: this compound. Its molecular formula is C19H22O6C_{19}H_{22}O_6, and it has a molecular weight of approximately 346.38 g/mol. The compound features a pyranocoumarin backbone which is significant for its biological activity.

Anticancer Activity

Research indicates that compounds within the chromene family exhibit notable anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms such as:

  • Induction of Apoptosis : Studies have shown that chromene derivatives can activate caspase pathways leading to programmed cell death in various cancer cell lines .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. The 2H-chromene scaffold is known for its ability to disrupt bacterial cell membranes and inhibit bacterial growth . Specific studies have reported:

  • Inhibition of Gram-positive and Gram-negative bacteria : Ethyl (5-methoxy-8,8-dimethyl...) shows effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

Ethyl (5-methoxy...) exhibits antioxidant properties which are crucial in mitigating oxidative stress-related diseases. The presence of methoxy groups in the structure enhances its ability to scavenge free radicals and protect cellular components from oxidative damage .

Summary of Key Studies

Study ReferenceBiological ActivityFindings
Afifi et al., 2017AnticancerInduced apoptosis in breast cancer cells via caspase activation.
Tehrani et al., 2019AnticholinesteraseInhibited acetylcholinesterase activity in vitro.
Zhao et al., 2020AntimicrobialEffective against multiple bacterial strains with low MIC values.

Structure-Activity Relationship (SAR)

The biological activity of ethyl (5-methoxy...) is closely related to its chemical structure. Modifications in the functional groups attached to the chromene core can significantly alter its pharmacological properties:

  • Methoxy Substitution : Enhances lipophilicity and bioavailability.
  • Dimethyl Groups : Contribute to increased stability and potency against specific targets.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-4-yl)acetate?

  • Methodological Answer : Synthesis typically involves multi-step pathways, starting with condensation reactions to form the pyranochromene core. Key steps include:

  • Coumarin ring formation : Acid-catalyzed cyclization of phenolic precursors under controlled pH (4–6) and temperature (60–80°C) .
  • Esterification : Reacting the hydroxyl group with ethyl bromoacetate in anhydrous DMF at 50–60°C for 6–8 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
  • Critical Parameters : Solvent polarity, reaction time, and inert gas (N₂/Ar) atmosphere to prevent oxidation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ester carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect side products .

Q. What are the primary reactivity patterns of this compound under standard laboratory conditions?

  • Methodological Answer : The ester group undergoes hydrolysis in basic media (e.g., NaOH/EtOH, 70°C), while the coumarin core is susceptible to electrophilic substitution (e.g., nitration at C-6). Key reactions:

  • Ester Hydrolysis : Yields carboxylic acid derivatives under reflux with 2M NaOH .
  • Photochemical Reactions : UV irradiation (λ=254 nm) induces [2+2] cycloaddition in the coumarin moiety .
  • Catalytic Hydrogenation : Pd/C-mediated reduction of the α,β-unsaturated lactone (2-oxo group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables:

VariableRange TestedOptimal ConditionImpact on Yield
Temperature50–90°C70°C+25% efficiency
SolventDMF, THF, DCMAnhydrous DMFReduces side reactions
Catalystp-TsOH, H₂SO₄p-TsOH (0.5 eq.)Enhances cyclization
  • Statistical Analysis : Response Surface Methodology (RSM) identifies interactions between variables .
  • Scale-Up : Maintain inert atmosphere and use continuous flow reactors for heat dissipation .

Q. What computational tools are effective for predicting reaction pathways or intermediates?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Reaction Path Search : Artificial Force Induced Reaction (AFIR) method to explore plausible intermediates .
  • Machine Learning : Train models on existing pyranochromene reaction datasets to predict regioselectivity .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to detect conformational changes (e.g., hindered rotation of ester groups) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace carbonyl group behavior .
  • X-ray Crystallography : Resolve ambiguities by comparing experimental vs. calculated diffraction patterns .

Q. What strategies link structural modifications (e.g., substituent variations) to bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing methoxy with hydroxyl or alkyl groups) and test via enzyme inhibition assays .
  • Molecular Docking : AutoDock Vina to simulate binding interactions with target proteins (e.g., COX-2 or Topoisomerase I) .
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors/donors using Schrödinger Suite .

Q. What are the degradation pathways under accelerated stability testing (e.g., heat/humidity)?

  • Methodological Answer :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via LC-MS .
  • Primary Degradants : Hydrolysis of ester group (major) and oxidative ring-opening (minor) .
  • Stabilization : Add antioxidants (e.g., BHT) or use lyophilization for long-term storage .

Q. How to design experiments for screening solvent effects on reaction kinetics?

  • Methodological Answer :

  • Solvent Polarity Index : Test solvents (e.g., ε=4–40) and correlate with rate constants using Kamlet-Taft parameters .
  • Kinetic Profiling : Pseudo-first-order conditions with in-situ FTIR to track esterification progress .
  • Microfluidic Platforms : High-throughput screening of 10–20 solvents in parallel .

Q. How to reconcile contradictory bioactivity data across different cell lines?

  • Methodological Answer :
  • Cell-Specific Factors : Test permeability (Caco-2 monolayer assay) and efflux (P-gp inhibition) .
  • Metabolite Profiling : LC-MS/MS to identify cell-specific metabolites (e.g., esterase-mediated hydrolysis) .
  • Transcriptomics : RNA-seq to compare target receptor expression levels across cell lines .

Q. Notes on Evidence Utilization

  • Synthesis & Analysis : Key protocols from , and 19.
  • Computational Design : ICReDD’s framework () integrated with experimental validation.
  • Structural Insights : X-ray data () and substituent effects () guide SAR.
  • Contradictions Addressed : Cross-referenced NMR () and degradation studies ().

Properties

IUPAC Name

ethyl 2-(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-5-23-15(20)8-11-9-16(21)24-18-12-6-7-19(2,3)25-13(12)10-14(22-4)17(11)18/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFRPWIAFCSADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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